N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Description
Properties
IUPAC Name |
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-7-10(2)13-11(8-9)12(14-15-3)5-4-6-16-13/h7-8,12,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDYKCYUNBSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCO2)NOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of methoxy and dimethyl substituents to achieve the desired structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds derived from the benzoxepine structure exhibit significant anticancer activity. In particular, Mannich bases, which include derivatives of N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, have been studied for their cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that certain Mannich bases demonstrate high cytotoxic activity against human breast cancer cell lines (e.g., MCF-7) and leukemia cells (HL-60), with some compounds exhibiting IC50 values lower than 2 µg/mL .
- Mechanism of Action : The mechanism often involves the inhibition of glutathione-S-transferase π and other pathways that are crucial for cancer cell survival. This suggests a potential for these compounds in targeted cancer therapies .
Neuroprotective Effects
The benzoxepine derivatives have also been investigated for their neuroprotective properties. They may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress. This aspect is still under research but shows promise for future therapeutic applications.
Antimicrobial Activity
This compound and its derivatives have been evaluated for antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. The ability to modify the compound's structure has led to the development of various derivatives with improved pharmacological profiles.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC7115492 | Anticancer Activity | Identified high cytotoxicity in MCF-7 cells with IC50 < 2 µg/mL. |
| PubChem | Toxicity Assessment | Classified as harmful if swallowed or in contact with skin. |
| ACS Publications | Synthesis Techniques | Discussed chemoselective reduction methods leading to various benzoxepine derivatives. |
Mechanism of Action
The mechanism of action of N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Cyclopropyl-Substituted Benzoxepin Amines
Compound : N-Cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1153745-82-4)
- Molecular Formula: C₁₅H₂₁NO
- Molecular Weight : 231.3 g/mol
- Purity : ≥95% (discontinued product)
- Key Differences: Replaces the methoxy group with a cyclopropylamine substituent. However, its discontinued status limits accessibility for research .
Compound : N-Cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CID: 43512150)
- Molecular Formula: C₁₅H₂₁NO
- Molecular Weight : 231.3 g/mol
- Structural Variance : Methyl groups at 7- and 8-positions (vs. 7- and 9- in the target compound). Positional isomerism may alter electronic distribution and metabolic stability .
Compound : N-Cyclopropyl-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1156776-10-1)
- Molecular Formula: C₁₆H₂₃NO
- Molecular Weight : 245.36 g/mol
- Key Feature: Incorporates an isopropyl group at the 9-position, increasing hydrophobicity.
Fluoro-Substituted Benzoxepin Amines
Compound : 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (CID: 18071400)
- Molecular Formula: C₁₀H₁₂FNO
- Molecular Weight : 181.21 g/mol
- Key Difference: Fluorine at the 7-position enhances electronegativity and bioavailability.
Compound : 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1267814-70-9)
- Molecular Formula: C₁₀H₁₂FNO
- Molecular Weight : 181.21 g/mol
Heterocyclic Variants
Compound : (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (CAS: 1259393-33-3)
- Molecular Formula : C₁₅H₂₀N₆
- Key Feature : Replaces the benzoxepin core with a benzazepine ring and adds a tetrazole group. The tetrazole moiety may enhance metabolic stability and hydrogen-bonding capacity .
Compound: 5-(Dimethylamino)-2,3,4,5-tetrahydro-1-tosyl-1H-benzazepine (CAS: 181210-18-4)
- Molecular Formula : C₁₉H₂₄N₂O₂S
- Molecular Weight : 344.47 g/mol
- Application : Tosyl group introduces sulfonamide functionality, commonly used in protease inhibitors .
Comparative Analysis Table
Research Implications
- Fluorinated analogs prioritize electronegativity over steric bulk, favoring passive diffusion .
- Positional Isomerism : Methyl groups at 7,9 vs. 7,8 positions (e.g., CID 43512150 ) alter ring strain and electronic effects, impacting binding to chiral targets.
- Commercial Accessibility : Discontinued status of cyclopropyl derivatives highlights the need for synthetic optimization of the N-methoxy variant for sustained research.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?
- Methodological Answer : A multi-step synthesis protocol is typically employed, involving cyclization and functionalization. For example, tetrahydro-benzoxepin analogs are synthesized via intramolecular alkylation or Friedel-Crafts acylation to form the oxepin ring, followed by methoxy and methyl group introduction. Key steps include protecting amine groups during cyclization and optimizing reaction conditions (e.g., temperature, catalyst) to avoid side reactions. Purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. How should this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the methoxy group (δ ~3.3 ppm for ) and methyl substituents (δ ~1.2–1.5 ppm for CH). The tetrahydro-benzoxepin ring protons appear as multiplet signals between δ 1.8–2.5 ppm.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO).
- IR : Confirm the presence of amine (N–H stretch ~3300 cm) and ether (C–O–C ~1250 cm) functional groups.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the critical physicochemical properties affecting experimental handling?
- Methodological Answer :
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s amine and ether moieties.
- Stability : The compound may degrade under prolonged light exposure; store in amber vials at –20°C.
- Melting Point : Analogous benzoxepin derivatives (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine) exhibit melting points between 81–82°C, suggesting similar thermal behavior .
Advanced Research Questions
Q. How can solid-phase extraction (SPE) be optimized for isolating this compound from biological matrices?
- Methodological Answer :
- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) are effective for amine-containing heterocycles. Condition with methanol (2 mL) and equilibrate with water (2 mL) before loading samples.
- Matrix Adjustments : Acidify samples to pH 2–3 with HCl to protonate the amine, enhancing retention. Elute with methanol:2-propanol (4:1, v/v) containing 1% NHOH to recover the compound.
- Validation : Spike internal standards (e.g., deuterated analogs) to monitor recovery rates (target >85%) .
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., incomplete cyclization intermediates).
- Crystallization Optimization : Recrystallize from ethanol/water mixtures to improve purity.
- Isotopic Labeling : Synthesize -labeled batches to distinguish amine proton signals from impurities .
Q. What mechanistic insights explain the cyclization efficiency during synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., ring closure vs. methoxy group addition).
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and activation energies for cyclization pathways.
- Catalyst Screening : Test Lewis acids (e.g., BF-EtO) to stabilize carbocation intermediates during ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
